molecular formula C5H12BrN B1314016 3-Bromo-N,N-dimethylpropan-1-amine CAS No. 53929-74-1

3-Bromo-N,N-dimethylpropan-1-amine

Cat. No. B1314016
CAS RN: 53929-74-1
M. Wt: 166.06 g/mol
InChI Key: BIWJXEPRNRDVPB-UHFFFAOYSA-N
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Description

“3-Bromo-N,N-dimethylpropan-1-amine” is a chemical compound with the molecular formula C5H12BrN . It is also known as "(3-bromo -propyl)-dimethyl amine" . The compound can exist in a hydrobromide form with the molecular formula C5H13Br2N .


Synthesis Analysis

The compound is known to be used as a working standard or secondary reference standard . It can be used as a reagent to introduce a propylamine group to the molecular skeleton .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string CN(C)CCCBr .


Chemical Reactions Analysis

The compound is used in various chemical reactions. For instance, it is used as a reagent to introduce a propylamine group to the molecular skeleton .

Scientific Research Applications

Photoinitiation and Photopolymerization

"3-Bromo-N,N-dimethylpropan-1-amine" derivatives, such as N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide derivatives, have been explored for their potential in photoinitiation systems. These compounds, with modifications including bromo groups, have shown effectiveness in initiating free radical polymerization of acrylates under LED irradiation. Their application extends to multi-component photoinitiating systems for both free radical and cationic photopolymerization, offering higher efficiency than some commercial photoinitiators. These systems have also been adapted for 3D printing, indicating their versatility and potential in advanced manufacturing processes (Zhang et al., 2018).

Amide Synthesis

In organic synthesis, compounds like "this compound" have found use in the direct synthesis of amides from carboxylic acids and amines, showcasing the utility of B(OCH2CF3)3 as an effective reagent. This process highlights the compound's role in facilitating bond formation between carboxylic acids and amines, a fundamental reaction in pharmaceutical and material sciences (Lanigan et al., 2013).

Phase Transfer Catalysis

The utility of "this compound" extends to phase transfer catalysis, where it is used as a precursor or intermediary. Studies have shown its effectiveness in the synthesis of various compounds, underscoring its versatility in facilitating chemical reactions across different phases (Sha Zi-peng et al., 2015).

Ligand Synthesis for Metal Complexes

Research has also explored the synthesis of sterically demanding aminopyridines from bromo and dimethylbenzene derivatives. These compounds serve as ligands for lithium and potassium amides, demonstrating the role of "this compound" derivatives in the development of organometallic chemistry and potentially catalytic processes (Scott et al., 2004).

Safety and Hazards

The compound is classified under the GHS07 hazard class. It has hazard statements H302, H315, H319, H332, and H335. Precautionary measures include P261, P280, and P305+P351+P338 . It should be noted that conditions to avoid include heat, flames, and sparks, and materials to avoid include oxidizing agents .

properties

IUPAC Name

3-bromo-N,N-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12BrN/c1-7(2)5-3-4-6/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIWJXEPRNRDVPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70498359
Record name 3-Bromo-N,N-dimethylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70498359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

53929-74-1
Record name 3-Bromo-N,N-dimethylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70498359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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